molecular formula C11H23NO2 B2384765 2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol CAS No. 1487972-98-4

2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol

Cat. No.: B2384765
CAS No.: 1487972-98-4
M. Wt: 201.31
InChI Key: MJGKCLPVIVTGFZ-UHFFFAOYSA-N
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Description

2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31. This compound is characterized by the presence of a cyclohexyl group substituted with two methyl groups and an amino group attached to a propane-1,3-diol backbone.

Preparation Methods

The synthesis of 2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of 4,4-dimethylcyclohexylamine with a suitable diol precursor under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve large-scale batch or continuous processes, ensuring consistent quality and scalability.

Chemical Reactions Analysis

2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol can be compared with other similar compounds, such as:

    2-[(4-Methylcyclohexyl)amino]propane-1,3-diol: Differing by the presence of a single methyl group on the cyclohexyl ring.

    2-[(4,4-Dimethylcyclohexyl)amino]ethane-1,2-diol: Differing by the length of the diol backbone.

    2-[(4,4-Dimethylcyclohexyl)amino]butane-1,4-diol: Differing by the length and position of the diol backbone.

Properties

IUPAC Name

2-[(4,4-dimethylcyclohexyl)amino]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-11(2)5-3-9(4-6-11)12-10(7-13)8-14/h9-10,12-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGKCLPVIVTGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC(CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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